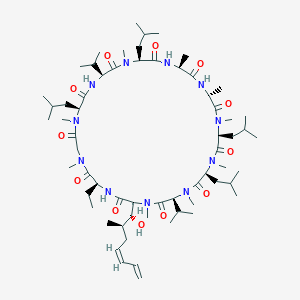
Cyclosporin A-Derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosporin A-Derivative 3 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is widely used in organ transplantation to prevent graft rejection and has applications in treating autoimmune diseases. The derivative aims to enhance the pharmacological profile of the parent compound, potentially offering improved efficacy and reduced toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-Derivative 3 involves the modification of specific amino acids within the cyclic peptide structure. One common approach is the introduction of novel amino acids or the alteration of existing ones to enhance the compound’s properties. The synthetic route typically includes:
Formation of the Cyclic Peptide Backbone: This involves the cyclization of a linear peptide precursor.
Introduction of Modifications: Specific amino acids are modified or replaced using techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the modified peptide in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclosporin A-Derivative 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized peptides.
Scientific Research Applications
Cyclosporin A-Derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory conditions, and as an immunosuppressant in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
Cyclosporin A-Derivative 3 exerts its effects by binding to specific molecular targets, such as cyclophilin A. This binding inhibits the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T cells (NFAT), leading to reduced transcription of cytokines and suppression of the immune response .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The parent compound with well-known immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in combination with calcineurin inhibitors for immunosuppression.
Uniqueness
Cyclosporin A-Derivative 3 is unique due to its specific modifications, which aim to enhance its pharmacological profile. These modifications can result in improved efficacy, reduced toxicity, and better bioavailability compared to the parent compound and other similar drugs .
Properties
Molecular Formula |
C63H111N11O12 |
|---|---|
Molecular Weight |
1214.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
InChI Key |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


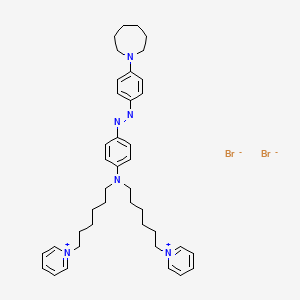


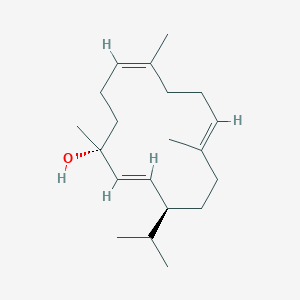
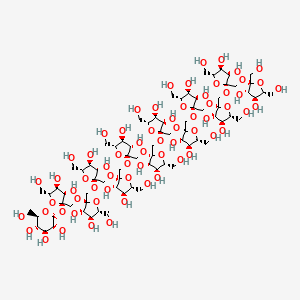
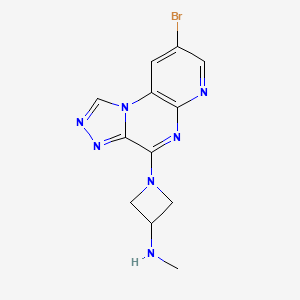

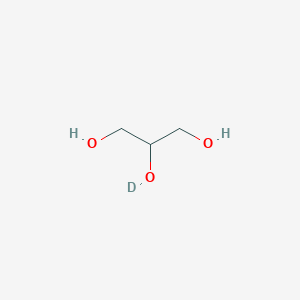
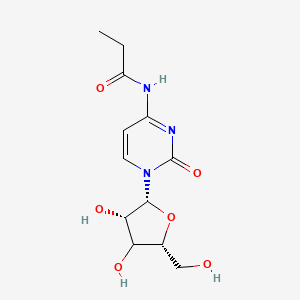
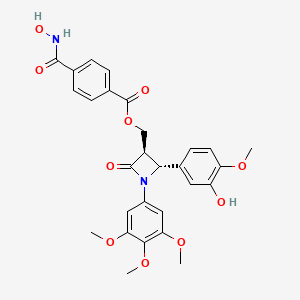
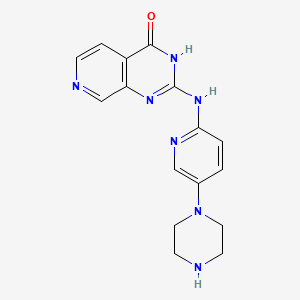


![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
